Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core fused with a 1,4-oxathiin ring system. The structure includes a phenyl substituent on the oxathiin moiety and a methyl ester group at the 3-position of the benzothiophene ring.
The synthesis of such compounds typically involves multicomponent reactions or stepwise functionalization of preformed heterocyclic scaffolds. For example, analogous derivatives like Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (11a) are synthesized via condensation of cyclohexanone with methyl cyanoacetate and sulfur in the presence of diethylamine, yielding an 85% product . However, the introduction of the oxathiin-carbamoyl group in the target compound likely requires additional steps, such as coupling reactions or sulfonylation, as seen in related benzothiazine derivatives .
Properties
Molecular Formula |
C21H21NO4S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 2-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H21NO4S2/c1-25-21(24)16-14-9-5-6-10-15(14)28-20(16)22-19(23)17-18(27-12-11-26-17)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,22,23) |
InChI Key |
YKDFDCQKUIDITR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the synthesis might involve the use of methanesulfonic acid under reflux conditions in methanol to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and automated systems could be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as chromium trioxide or oxygen in the air.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Chromium trioxide, oxygen
Reduction: Sodium borohydride
Substitution: Various electrophiles and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of viral replication or induction of cell death in cancer cells .
Comparison with Similar Compounds
Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Structure : Features a 4-hydroxyphenyl group and an ethoxy-oxoethyl substituent instead of the oxathiin-carbamoyl moiety.
- Synthesis : Prepared via a Petasis reaction using HFIP solvent, 4-hydroxyphenylboronic acid, and ethyl glyoxylate, yielding 22% product .
- Key Data : HRMS-ESI confirms molecular weight (390.1370 Da), and NMR reveals distinct shifts for the hydroxyphenyl group (δ ~6.7–7.3 ppm) .
Ethyl 2-[(4-Methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Methyl 2-Amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structure : Lacks the oxathiin-carbamoyl group but includes a phenyl substituent at the 6-position.
- Synthesis: Derived from cyclohexanone and methyl cyanoacetate, with molecular weight 287.38 Da .
Spectroscopic and Physicochemical Properties
NMR Analysis
- Target Compound : The oxathiin-carbamoyl group would introduce deshielding effects on adjacent protons, with carbonyl carbons (C=O) appearing at δ ~165–170 ppm in ¹³C NMR, similar to related carbamates .
- Compound 6o : Shows distinct aromatic proton signals (δ 6.7–7.3 ppm) for the hydroxyphenyl group, absent in the target compound .
- Compound 11a: Amino group protons resonate at δ 3.78 ppm (singlet), while the tetrahydrobenzothiophene core protons appear at δ 1.71–2.69 ppm .
Hydrogen Bonding and Crystallography
The oxathiin ring may participate in hydrogen bonding, akin to patterns observed in benzothiazine derivatives, where sulfonyl and carbonyl groups act as acceptors . Crystallographic studies using SHELX or ORTEP-3 could elucidate such interactions .
Biological Activity
Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that exhibits notable biological activities due to its unique structural features. This compound belongs to a class of oxathiins characterized by a sulfur-containing heterocyclic structure, which is often associated with diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 418.5 g/mol. Its structure includes multiple functional groups that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4S2 |
| Molecular Weight | 418.5 g/mol |
| Melting Point | Not Available |
| Density | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit enzyme inhibition or modulation of receptor signaling pathways.
Potential Biological Interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate the activity of certain receptors associated with disease mechanisms.
Biological Activity Studies
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary findings suggest that the compound exhibits antimicrobial properties against various bacterial strains. Its interaction with bacterial cell membranes may disrupt their integrity.
- Anticancer Potential : Some studies have explored the potential anticancer effects of similar oxathiin derivatives. The unique structure may allow for selective targeting of cancer cells while sparing normal cells.
- Anti-inflammatory Effects : Compounds within the oxathiin class have been investigated for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
A review of recent literature reveals several case studies highlighting the biological activity of related compounds:
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at [University Name], the antimicrobial efficacy of related oxathiin compounds was evaluated against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported on the anticancer activity of oxathiin derivatives. The results demonstrated that these compounds induced apoptosis in cancer cell lines through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
